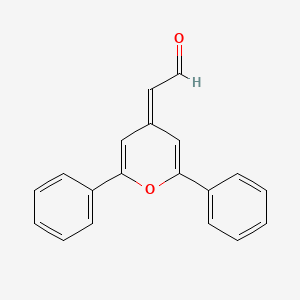
(2,6-diphenyl-4H-pyran-4-ylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diphenyl-4H-pyran-4-ylidene)acetaldehyde is an organic compound characterized by its unique structure, which includes a pyran ring substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diphenyl-4H-pyran-4-ylidene)acetaldehyde typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. One common method involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the pyran ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,6-Diphenyl-4H-pyran-4-ylidene)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,6-Diphenyl-4H-pyran-4-ylidene)acetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,6-diphenyl-4H-pyran-4-ylidene)acetaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile: Similar structure but with different substituents, leading to distinct chemical properties and applications.
4-(2,6-Diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-4H-pyran: Another related compound with additional phenyl groups, used in different chemical contexts.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
20399-89-7 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(2,6-diphenylpyran-4-ylidene)acetaldehyde |
InChI |
InChI=1S/C19H14O2/c20-12-11-15-13-18(16-7-3-1-4-8-16)21-19(14-15)17-9-5-2-6-10-17/h1-14H |
InChI Key |
SGZMEHULROLILN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















